molecular formula C17H17N5 B6438080 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile CAS No. 2549022-84-4

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile

Cat. No.: B6438080
CAS No.: 2549022-84-4
M. Wt: 291.35 g/mol
InChI Key: CHURURAVUMMQNC-UHFFFAOYSA-N
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Description

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring a unique structure that includes pyridine and pyrrolo[3,4-b]pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsReagents such as 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) can be used for oxidation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like m-CPBA.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: m-CPBA in CH2Cl2.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile stands out due to its unique combination of pyridine and pyrrolo[3,4-b]pyrrole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c18-9-14-4-5-15(10-20-14)22-8-6-13-11-21(12-16(13)22)17-3-1-2-7-19-17/h1-5,7,10,13,16H,6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHURURAVUMMQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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